Cesium fluoroaluminate

Description

Contextualization within Inorganic Fluorine Chemistry

Inorganic fluorine chemistry is a specialized field focusing on compounds containing the highly electronegative element, fluorine. The unique properties of the fluorine atom, such as its small size and high reactivity, lead to the formation of compounds with distinct structures and chemical behaviors.

Fluoroaluminates are a class of compounds characterized by anions formed from aluminum and fluorine. The fundamental building blocks of these structures are typically aluminum fluoride (B91410) octahedra (AlF₆). google.comdokumen.pub These octahedra can exist as isolated units or connect by sharing corners or faces to form complex chains, sheets, or three-dimensional frameworks. dokumen.pubcambridge.org The specific arrangement is influenced by the size and charge of the accompanying cation.

Historical Perspectives on Fluoroaluminate Compound Investigations

The study of fluoroaluminates is historically linked to the investigation of minerals like cryolite (B1665278) (Na₃AlF₆). The discovery of cesium in 1860 by Robert Bunsen and Gustav Kirchhoff provided the foundation for later research into its various compounds. americanelements.comamericanelements.com Early investigations into the phase diagram of the cesium fluoride (CsF) and aluminum fluoride (AlF₃) system were crucial in identifying the different stable cesium fluoroaluminate compounds. google.com

A significant application driving historical research was the need for effective fluxes in aluminum metallurgy. In the 1930s, chemists like Harry V. Churchill at the Aluminum Company of America (ALCOA) conducted important analyses of fluoride compounds, which spurred broader interest in fluorine chemistry. fluoride-history.de Later, the development of specialized aluminum alloys, particularly those containing magnesium, created a demand for low-melting-point, non-corrosive fluxes. google.com Crystalline cesium fluoroaluminates were identified as suitable candidates. Patents from the latter half of the 20th century describe the synthesis of this compound complexes for brazing applications, noting their ability to melt at temperatures as low as 440°C. google.com These early studies established the synthesis methods and foundational applications that continue to be relevant today.

Current Research Landscape and Emerging Directions for Cesium Fluoroaluminates

Modern research on cesium fluoroaluminates continues to build upon their established applications while exploring new frontiers. A primary area of investigation remains their use as fluxes for brazing aluminum alloys, especially in the automotive and HVAC industries. aluminium-brazing.comhoneywell.com Research focuses on optimizing flux compositions to handle the increasing magnesium content in modern aluminum alloys. google.com This has led to the development of amorphous this compound complexes, which, unlike their crystalline counterparts, offer a wider melting range rather than a sharp melting point, allowing for more tailored and versatile applications. google.com

A significant recent development is the exploration of more complex systems. A 2023 study investigated the CsF–Al₂O₃ system, leading to the discovery and structural characterization of a new cesium oxo-fluoro-aluminate, Cs₂Al₂O₃F₂. acs.orgnih.gov This research utilized advanced techniques such as high-field solid-state Nuclear Magnetic Resonance (NMR) and synchrotron powder diffraction, demonstrating a move towards more intricate compositions and precise characterization methods. acs.orgnih.gov

Recent Research Highlight: Cs-Al-O-F System

| Study Focus | Key Finding | Techniques Used | Year Published |

| CsF–Al₂O₃ System | Discovery of a new compound: Cs₂Al₂O₃F₂ | Solid-State NMR, Synchrotron Powder Diffraction, Rietveld Analysis | 2023 |

| Data sourced from a 2023 study in Inorganic Chemistry. acs.orgnih.gov |

Another emerging direction is the use of cesium fluoroaluminates as host materials for phosphors. Compounds with the elpasolite structure, a type of double perovskite, are being investigated for their potential in solid-state lighting. researchgate.netaip.org Research indicates that doping cesium-based fluoroaluminates with rare-earth ions can produce intense luminescence, opening up possibilities for their use in advanced optical materials. researchgate.net These new avenues of research highlight the ongoing evolution of this compound studies from traditional metallurgy to advanced materials science.

Structure

2D Structure

Properties

IUPAC Name |

cesium;tetrafluoroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.4FH/h;;4*1H/q+3;+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFXWCIZFDKSTJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

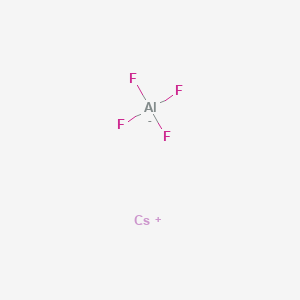

F[Al-](F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894017 | |

| Record name | Cesium tetrafluoroaluminate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.880603 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-00-2, 138577-01-2 | |

| Record name | Aluminate(1-), tetrafluoro-, cesium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39211-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium tetrafluoroaluminate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium fluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for Cesium Fluoroaluminates

Solution-Based Synthesis Approaches

Solution-based methods offer versatile routes to cesium fluoroaluminates, often allowing for greater homogeneity and control over the final product compared to high-temperature methods. These techniques involve the reaction of precursors in a solvent, typically water or an acidic solution.

Wet Chemical Synthesis Pathways

Wet chemical synthesis provides a direct and effective means of producing cesium fluoroaluminates. A common pathway involves the reaction of aluminum hydroxide (B78521), Al(OH)₃, with cesium carbonate, Cs₂CO₃, in an aqueous solution of hydrofluoric acid (HF). psu.edu In this process, the reaction temperature is typically maintained around 70°C with continuous stirring to ensure a complete reaction. psu.edu The resulting product is a fine, milk-white precipitate of cesium fluoroaluminate. psu.edu

Two primary methods can be employed to isolate the final product from the reaction slurry. The first involves directly boiling the solution to evaporate the water, leaving the solid product. psu.edu The second, alternative method consists of filtering the precipitate from the solution, followed by drying at room temperature. psu.edu The choice of separation and drying technique can influence the final composition and characteristics of the synthesized material. psu.edu

Another established wet chemical route is the co-precipitation method. google.com This technique is noted for producing a highly homogeneous product. google.com It involves reacting fluoroaluminic acid (H₃AlF₆) with cesium compounds, such as cesium hydroxide or cesium carbonate. google.com The addition of the cesium precursor to the fluoroaluminic acid solution leads to the precipitation of this compound. google.com This method is particularly advantageous for producing complex fluxes that may include other cations, as they can be incorporated during the co-precipitation step. google.com

| Parameter | Wet Chemical Synthesis Details | References |

| Reactants | Al(OH)₃, Cs₂CO₃, HF | psu.edu |

| Alternative Reactants | Fluoroaluminic acid, Cesium compound (e.g., CsOH) | google.com |

| Solvent | Water | psu.edu |

| Temperature | ~70°C | psu.edu |

| Product Isolation | 1. Boiling the solution 2. Filtering and drying | psu.edu |

| Key Advantage | Good homogeneity of the final product | google.com |

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a method that utilizes water or an aqueous solution as a reaction medium at elevated temperatures and pressures. While specific research focusing exclusively on the hydrothermal synthesis of simple cesium fluoroaluminates is not extensively detailed in the provided results, the principles are widely applied to related complex oxides and cesium-containing compounds. For instance, pollucite, a cesium aluminosilicate (B74896), can be synthesized via a supercritical water hydrothermal method, where cesium chloride is reacted with metakaolin. researchgate.net This process occurs rapidly, within minutes, demonstrating the efficacy of hydrothermal conditions for forming cesium-aluminate structures. researchgate.net

The technique is also employed for creating various microporous materials. Cesium-containing zeolites and molecular sieves, such as CsMCM-41, are synthesized hydrothermally using sources like cesium hydroxide as a mineralizer along with silica (B1680970) and alumina (B75360) precursors. researchgate.net The conditions of hydrothermal synthesis, including temperature, duration, and the chemical composition of the reaction mixture, are critical factors that determine the final phase and morphology of the product. koreascience.krvvsu.ru These examples suggest the high potential of hydrothermal routes for the controlled synthesis of cesium fluoroaluminates, offering pathways to potentially novel crystalline phases and nanostructures.

pH-Controlled Precipitation Techniques

The pH of the reaction medium is a critical parameter in solution-based synthesis, significantly influencing the composition and properties of the precipitated product. In the synthesis of fluoroaluminates, adjusting the pH can direct the reaction toward the formation of specific phases. psu.edu For example, in the solution synthesis of mixed potassium-cesium fluoroaluminates, ammonia (B1221849) water (NH₃·H₂O) has been used to adjust the solution to specific pH values, such as 4 or 6, to study the effect on the reaction process. psu.edu

This principle is well-established in the wet precipitation of other inorganic compounds. For instance, in the synthesis of calcium phosphates, controlling the pH between 6.5 and 10.0 allows for the selective formation of different phases like brushite or hydroxylapatite, and also dictates the morphology of the resulting crystals. nih.gov Similarly, the recovery of cesium and strontium from solutions often relies on pH control to induce precipitation or optimize sorption onto a substrate. researchgate.netmdpi.com The distribution coefficient for cesium sorption onto various materials has been shown to be highly pH-dependent. researchgate.netresearchgate.net Therefore, the precise control of pH during the precipitation of cesium fluoroaluminates is a key technique for controlling the stoichiometry and purity of the final product.

High-Temperature Solid-State Reaction Methods

High-temperature methods involve the direct reaction between solid precursors or reactions within a molten salt flux to overcome the kinetic barriers associated with solid-state diffusion.

Solid-State Reaction Mechanisms in CsF-Al₂O₃ Systems

Solid-state reactions are a conventional way to produce thermally stable inorganic compounds. The synthesis of cesium fluoroaluminates via this route typically involves heating a mixture of solid cesium fluoride (B91410) (CsF) and aluminum oxide (Al₂O₃) at high temperatures. The reaction mechanism is governed by the diffusion of ions at the interface between the reacting particles. concordia.ca

Studies of analogous systems, such as the RbF-Al₂O₃ system, reveal that the reaction can be complex, with the coexistence of various fluoro- and oxoaluminate phases. researchgate.net These intermediate compounds are often metastable precursors to the final, thermodynamically more stable product. researchgate.net The final phase composition in these systems is highly dependent on the reaction temperature and the initial stoichiometry of the reactants. honghechem.com Techniques like X-ray diffraction are used to monitor the evolution of crystalline phases during the reaction. uobabylon.edu.iq

| Factor | Description | References |

| Reactants | Cesium Fluoride (CsF), Aluminum Oxide (Al₂O₃) | researchgate.net |

| Mechanism | Diffusion-controlled reaction at the particle interface | concordia.ca |

| Key Steps | 1. Nucleation of product phase 2. Diffusion of ions through product layer | concordia.cacore.ac.uk |

| Influencing Factors | Temperature, Reactant Stoichiometry | honghechem.com |

| Intermediate Phases | Metastable fluoro- and oxoaluminates may form | researchgate.net |

Molten Salt Synthesis Techniques

Molten salt synthesis is a variation of the solid-state method where a molten salt is used as a flux or solvent. This technique can accelerate reaction rates and allow for synthesis at lower temperatures compared to direct solid-state reactions. The molten salt provides a liquid medium that facilitates the transport of ions between the reactant particles. uq.edu.au

In the context of cesium fluoroaluminates, this method can be used to produce complex fluxes, such as the ternary CsF-KF-AlF₃ system. psu.edu The synthesis can involve simply melting the constituent salts together. scientific.netresearchgate.net A key advantage of the molten salt method is its versatility. The molten salt can act as a Lewis acid, as seen in the synthesis of MXenes where salts like ZnCl₂ are used to etch MAX phases. csic.es In the case of fluoroaluminates, molten cryolite (B1665278) (Na₃AlF₆) and other fluoride salts can serve as the reaction environment. researchgate.netcsic.es This method is recognized as a potentially low-cost and scalable route for producing advanced materials, including those based on this compound. uq.edu.au

High Energy Milling and Phase Evolution Monitoring

High-energy milling, a mechanochemical synthesis route, presents a viable method for the production of cesium fluoroaluminates at ambient temperatures. This technique utilizes the kinetic energy from grinding media to induce solid-state chemical reactions between precursor powders. The application of high-energy ball milling has been demonstrated to successfully synthesize related fluoroaluminates, such as cryolite (Na₃AlF₆) and chiolite (Na₅Al₃F₁₄), from mixtures of sodium fluoride and aluminum fluoride. researchgate.net This suggests a similar pathway is feasible for their cesium counterparts.

The process involves the mechanical treatment of stoichiometric mixtures of cesium fluoride (CsF) and aluminum fluoride (AlF₃) in a high-energy planetary ball mill. researchgate.net During milling, the intense mechanical forces lead to particle size reduction, the creation of fresh reactive surfaces, and ultimately, the formation of new phases.

Monitoring the phase evolution during milling is crucial to understanding the reaction kinetics and ensuring the formation of the desired product. X-ray powder diffraction (XRPD) is a primary tool for this purpose, allowing for the identification of crystalline phases present in the milled powder at various time intervals. researchgate.net By analyzing the diffractograms, researchers can track the consumption of reactants and the emergence of product phases, such as Cs₃AlF₆ or CsAlF₄. This provides insight into the reaction pathway and helps to optimize milling parameters like time, speed, and ball-to-powder ratio for complete conversion.

Preparation of Specific this compound Stoichiometries (e.g., CsAlF₄, Cs₃AlF₆, Cs₂Al₂O₃F₂)

The synthesis of cesium fluoroaluminates with specific stoichiometries can be achieved through various methods, including solid-state reactions and wet-chemical routes.

CsAlF₄ and Cs₃AlF₆ can be prepared via solid-state reaction by heating stoichiometric mixtures of CsF and AlF₃. For instance, the synthesis of pure CsAlF₄ and Cs₃AlF₆ has been accomplished as part of investigations into the CsF-Al₂O₃ system to aid in the interpretation of NMR spectra. nih.gov Another common approach is a wet synthesis method where aluminum hydroxide (Al(OH)₃) and cesium carbonate (Cs₂CO₃) are reacted with hydrofluoric acid (HF). psu.edu By carefully controlling the stoichiometry of the reactants, the desired phase can be selectively precipitated.

A newly identified cesium oxo-fluoro-aluminate, Cs₂Al₂O₃F₂ , was synthesized and structurally characterized through a detailed examination of the CsF-Al₂O₃ system. nih.gov This involved the investigation of solidified mixtures of CsF and Al₂O₃ across a range of compositions using techniques such as high-field solid-state NMR and synchrotron powder diffraction. The discovery of this compound highlights the potential for new phases within the this compound family. nih.gov

The table below summarizes the synthesis methods for these specific compounds.

| Compound | Formula | Synthesis Method | Precursors |

| Cesium Tetrafluoroaluminate | CsAlF₄ | Solid-State Reaction | CsF, AlF₃ |

| Cesium Hexafluoroaluminate | Cs₃AlF₆ | Solid-State Reaction | CsF, AlF₃ |

| Cesium Hexafluoroaluminate | Cs₃AlF₆ | Wet Synthesis | Al(OH)₃, Cs₂CO₃, HF |

| Cesium Oxo-fluoro-aluminate | Cs₂Al₂O₃F₂ | Solid-State Reaction | CsF, Al₂O₃ |

Influence of Reaction Parameters on Compound Formation and Purity

The formation and purity of cesium fluoroaluminates are highly dependent on several key reaction parameters.

Temperature: In solid-state reactions, temperature is a critical factor that influences reaction rates and phase stability. For wet synthesis methods, the reaction temperature can affect the solubility of reactants and products, thereby influencing the precipitation and purity of the desired compound. For example, in the solution synthesis of related fluoroaluminate fluxes, the reaction temperature was maintained at approximately 70°C. researchgate.net

pH: In aqueous synthesis routes, the pH of the solution plays a pivotal role in determining the species that precipitate. psu.edu Adjusting the pH can shift the equilibrium between different fluoroaluminate complexes in solution, allowing for the selective formation of a desired stoichiometry. In some preparations of fluoroaluminate fluxes, ammonia solution (NH₃·H₂O) has been used to adjust the pH to values such as 4 or 6 to study its effect on the reaction process. psu.edu

Stoichiometry of Reactants: The molar ratio of the starting materials is a fundamental parameter that dictates the stoichiometry of the final product. Precise control over the reactant ratios is essential for obtaining pure phases and avoiding the formation of unwanted byproducts.

Separation and Drying Methods: The method used to separate the product from the reaction mixture (e.g., filtering, boiling) and the subsequent drying conditions can influence the final composition. It has been observed in the synthesis of potassium fluoroaluminates that the choice between steaming and filtering can lead to different products. researchgate.netscientific.net Furthermore, heating the product at a specific temperature, such as 200°C for 2 hours, can induce further reactions and phase transformations. psu.edu

The following table outlines the key reaction parameters and their influence on the synthesis of cesium fluoroaluminates.

| Parameter | Influence |

| Temperature | Affects reaction kinetics, phase stability, and solubility of precursors and products. |

| pH | Controls the selective precipitation of different fluoroaluminate species in aqueous solutions. psu.edu |

| Reactant Stoichiometry | Determines the stoichiometry of the final this compound compound. |

| Separation/Drying | Can lead to different final products and induce phase transformations. psu.eduscientific.net |

Crystallographic Investigations and Structural Elucidation of Cesium Fluoroaluminates

In-situ High-Temperature X-ray Diffraction Studies of Phase Transitions

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful analytical technique used to study the structural changes and phase transitions of materials in real-time as a function of temperature. mdpi.comscite.ai This method allows for the direct observation of crystallographic transformations, providing critical insights into the thermal stability and polymorphism of compounds like cesium fluoroaluminates. mdpi.comnsf.govminsocam.org By recording diffraction patterns at controlled, elevated temperatures, researchers can identify transition temperatures, characterize the resulting phases, and elucidate the mechanisms of these transformations. scite.ai

Detailed research into cesium fluoroaluminates has revealed a complex polymorphism, particularly for the compound Cesium tetrafluoroaluminate (CsAlF₄). The thermal behavior of its various forms has been a subject of investigation. For instance, different phases of CsAlF₄, denoted as β-CsAlF₄ and γ-CsAlF₄, have been identified as products of the dehydration of Cesium tetrafluoridoaluminate dihydrate (Cs[AlF₄(H₂O)₂]) under varying conditions. researchgate.netresearchgate.net

The γ-CsAlF₄ phase, which forms at 150°C, possesses an orthorhombic crystal structure. researchgate.netresearchgate.net Further heating of this phase induces a reversible decomposition reaction at 442°C, yielding Cesium hexafluoroaluminate (Cs₃AlF₆) and Aluminum fluoride (B91410) (AlF₃). researchgate.netresearchgate.net Another polymorph, α-CsAlF₄, has been reported to undergo a reversible transition to a β'-form at a temperature of 422°C. researchgate.net The dehydration of Cesium pentafluoroaluminate monohydrate (Cs₂AlF₅·H₂O) through thermal treatment also leads to the formation of anhydrous Cesium pentafluoroaluminate (Cs₂AlF₅). researchgate.net

The study of these high-temperature phase transitions is crucial for understanding the fundamental properties of cesium fluoroaluminates and for their application in areas such as brazing fluxes for aluminum alloys. mat-tech.com

Detailed Research Findings

In-situ HT-XRD studies have provided specific data on the phase transitions of various cesium fluoroaluminate compounds. The key transitions and structural data are summarized in the tables below.

Table 1: Phase Transition Data for Cesium Fluoroaluminates

| Compound/Phase | Transition Temperature (°C) | Transition Type | Products | Citation |

| γ-CsAlF₄ | 150 | Formation | - | researchgate.netresearchgate.net |

| α-CsAlF₄ | 422 | Reversible Polymorphic | β'-CsAlF₄ | researchgate.net |

| γ-CsAlF₄ | 442 | Reversible Decomposition | Cs₃Al₂F₉ + AlF₃ | researchgate.netresearchgate.net |

Table 2: Crystallographic Data for this compound Phases

| Compound | Phase | Crystal System | Space Group | Lattice Parameters (Å) | Z | Citation |

| CsAlF₄ | γ | Orthorhombic | Pnma | Not specified | 12 | researchgate.netresearchgate.net |

| Cs₂AlF₅ | - | Orthorhombic | Pmn21 | a = 6.36216, b = 12.7523, c = 11.4102 | 6 | researchgate.net |

Spectroscopic Characterization of Cesium Fluoroaluminate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for probing the local environment of specific nuclei within a material. In the study of cesium fluoroaluminates, solid-state Magic Angle Spinning (MAS) NMR and high-temperature NMR techniques are employed to investigate the structure in both solid and molten states.

Solid-State MAS NMR (¹³³Cs, ²⁷Al, and ¹⁹F) for Local Structure Probing

Solid-state MAS NMR allows for the detailed investigation of the local atomic environments of cesium, aluminum, and fluorine in crystalline and amorphous cesium fluoroaluminate compounds. By spinning the sample at a specific angle (the "magic angle"), anisotropic interactions that broaden the NMR signals in solid samples are averaged, resulting in higher resolution spectra.

¹³³Cs NMR: The ¹³³Cs nucleus is a sensitive probe of its coordination environment. The chemical shift of ¹³³Cs is influenced by the number and type of neighboring atoms, providing information about the cesium cation's local structure. In this compound systems, distinct ¹³³Cs NMR signals can be observed for different crystalline phases, such as Cs₃AlF₆ and CsAlF₄. These differences in chemical shifts arise from the varying coordination of the Cs⁺ ions by fluoride (B91410) ions in the crystal lattice.

²⁷Al NMR: As a quadrupolar nucleus, the ²⁷Al NMR signal is sensitive to the symmetry of the aluminum coordination sphere. In cesium fluoroaluminates, aluminum is typically coordinated by fluorine atoms, forming complex anions like [AlF₆]³⁻ and [AlF₄]⁻. The coordination number and geometry of these aluminate units can be determined from the ²⁷Al NMR chemical shift. For instance, octahedrally coordinated aluminum in [AlF₆]³⁻ resonates in a characteristic chemical shift range, which is distinct from the range for tetrahedrally coordinated aluminum in [AlF₄]⁻.

¹⁹F NMR: ¹⁹F is a spin-1/2 nucleus with high natural abundance and sensitivity, making it an excellent probe for studying the structure of fluorine-containing compounds. In cesium fluoroaluminates, ¹⁹F MAS NMR can distinguish between fluorine atoms in different structural environments. For example, terminal fluorine atoms may have different chemical shifts from bridging fluorine atoms, providing insights into the connectivity of the fluoroaluminate anions.

A recent study on cesium oxo-fluoro-aluminates provided valuable NMR data for pure this compound compounds, which are essential for interpreting the spectra of more complex mixtures. nih.gov

| Compound | Nucleus | Isotropic Chemical Shift (δiso) [ppm] |

| Cs₃AlF₆ | ¹³³Cs | ~110 |

| ²⁷Al | ~-1.5 | |

| ¹⁹F | ~-165 | |

| CsAlF₄ | ¹³³Cs | ~85 |

| ²⁷Al | ~15 | |

| ¹⁹F | ~-150, ~-170 |

Interpretation of NMR Spectra for Phase and Species Identification

The NMR spectra of this compound systems are instrumental in identifying the phases and chemical species present. The distinct chemical shifts for ¹³³Cs, ²⁷Al, and ¹⁹F in different compounds, such as Cs₃AlF₆ and CsAlF₄, allow for the qualitative and quantitative analysis of mixtures. nih.gov

For example, in a mixture containing both Cs₃AlF₆ and CsAlF₄, the ¹³³Cs NMR spectrum would exhibit two distinct resonances corresponding to the two different cesium environments. Similarly, the ²⁷Al NMR spectrum would show separate signals for the octahedrally coordinated aluminum in [AlF₆]³⁻ and the tetrahedrally coordinated aluminum in [AlF₄]⁻. By integrating the areas of these peaks, the relative proportions of the different phases in the sample can be determined.

Furthermore, the presence of additional or broadened peaks in the NMR spectra can indicate the formation of amorphous phases, solid solutions, or new chemical species within the system.

High-Temperature NMR Spectroscopy in Molten State

High-temperature NMR spectroscopy is a specialized technique used to study the structure and dynamics of materials in their molten state. In the context of this compound systems, this technique provides valuable information about the speciation and exchange processes occurring in the melt.

In molten alkali fluoroaluminates, the NMR spectra typically show single, averaged resonance lines for each nucleus, indicating rapid chemical exchange between different fluoroaluminate species. The observed chemical shift is a weighted average of the shifts of the individual species present in the melt. By studying the evolution of these chemical shifts with temperature and composition, it is possible to deduce the equilibrium between different fluoroaluminate anions, such as [AlF₆]³⁻, [AlF₅]²⁻, and [AlF₄]⁻.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the symmetry and bonding within the fluoroaluminate anions and can be used to characterize solid phases and monitor structural changes at high temperatures.

Characterization of Molecular Vibrations and Functional Groups

In solid cesium fluoroaluminates, FTIR and Raman spectroscopy can identify the characteristic vibrational modes of the fluoroaluminate anions. The number and activity (infrared or Raman) of these modes are determined by the symmetry of the anion.

For the hexafluoroaluminate ion, [AlF₆]³⁻, which has octahedral (Oₕ) symmetry, the main Raman active modes are the symmetric stretch (ν₁), the doubly degenerate bending mode (ν₂), and the triply degenerate bending mode (ν₅). In solid Cs₃AlF₆, these modes are expected to be observed in the Raman spectrum. For instance, in a study of matrix-isolated [AlF₆]³⁻, the ν₁, ν₂, and ν₅ modes were observed at approximately 560.5 cm⁻¹, 380 cm⁻¹, and 325 cm⁻¹, respectively, in the solid state at 25 °C. nih.gov

The tetrafluoroaluminate ion, [AlF₄]⁻, with tetrahedral (Tₑ) symmetry, has four fundamental vibrational modes. All four modes are Raman active, while only the two triply degenerate modes (ν₃ and ν₄) are infrared active. The symmetric stretching mode (ν₁) is typically the most intense band in the Raman spectrum of [AlF₄]⁻.

The positions of these vibrational bands can be influenced by the cation (in this case, cesium) and the crystal packing, leading to slight shifts and splitting of the bands compared to the ideal isolated ion.

| Anion | Symmetry | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Activity |

| [AlF₆]³⁻ | Oₕ | ν₁ (A₁g) - Symmetric Stretch | 540 - 560 | Raman |

| ν₂ (E₉) - Bending | 360 - 380 | Raman | ||

| ν₅ (F₂₉) - Bending | 320 - 330 | Raman | ||

| [AlF₄]⁻ | Tₑ | ν₁ (A₁) - Symmetric Stretch | 620 - 640 | Raman |

| ν₂ (E) - Bending | ~330 | Raman | ||

| ν₃ (F₂) - Asymmetric Stretch | 750 - 800 | IR, Raman | ||

| ν₄ (F₂) - Bending | ~370 | IR, Raman |

High-Temperature Raman Spectroscopy for Structural Changes

High-temperature Raman spectroscopy is a powerful in-situ technique for studying the structural changes that occur in this compound systems upon melting and at elevated temperatures. By monitoring the Raman spectra as a function of temperature, it is possible to observe phase transitions and changes in the distribution of fluoroaluminate species in the molten state.

In molten CsF-AlF₃ mixtures, Raman spectroscopy has been used to study the equilibrium between different fluoroaluminate anions. As the temperature increases, the Raman bands associated with the fluoroaluminate species tend to broaden and may shift in frequency. More significantly, changes in the relative intensities of the bands can indicate shifts in the chemical equilibria.

For example, in melts containing the [AlF₆]³⁻ ion, an increase in temperature can lead to its dissociation into lower-coordinated species like [AlF₅]²⁻ and [AlF₄]⁻. This is observed in the Raman spectra by the appearance and growth of new bands at higher wavenumbers, characteristic of the symmetric stretching modes of the lower-coordinated aluminate anions. The transition from a solid to a molten state is often accompanied by a gradual shift to lower wavenumbers and an increase in the half-width of the Raman bands. nih.gov

Other Advanced Spectroscopic Techniques for Local Environment Analysis

Beyond fundamental spectroscopic methods, a range of other advanced techniques provides deeper insights into the local atomic and electronic environments within this compound systems. These methods are crucial for understanding the intricate structural details, identifying dopant sites, and characterizing defects, which in turn influence the material's properties. Key among these are solid-state Nuclear Magnetic Resonance (NMR), X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR), and Luminescence Spectroscopy.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, non-destructive technique that probes the local chemical environment of specific nuclei. For this compound compounds, isotopes such as ¹³³Cs, ²⁷Al, and ¹⁹F are NMR-active and can be studied to elucidate structural arrangements.

High-field solid-state NMR has been instrumental in the investigation of the CsF–Al₂O₃ system, which includes this compound phases like CsAlF₄ and Cs₃AlF₆ acs.org. The chemical shift of ¹³³Cs is particularly sensitive to its coordination environment and the nature of neighboring atoms. huji.ac.ilnih.gov This sensitivity allows researchers to distinguish between different crystallographic sites of cesium within a compound or to identify different phases in a mixture acs.orgresearchgate.net.

In a study of the CsF–Al₂O₃ system, pure CsAlF₄ was synthesized and analyzed to aid in the interpretation of NMR spectra of more complex mixtures. The ¹³³Cs Magic Angle Spinning (MAS) NMR spectrum of CsAlF₄ provides distinct resonance signals that are characteristic of the cesium environment in that specific stoichiometry acs.org. The ability of ¹³³Cs NMR to probe the local structure is crucial for characterizing disorder and surface effects in cesium-containing nanocrystals. nih.gov

Research Findings from ¹³³Cs MAS NMR:

A detailed analysis of this compound and related compounds reveals distinct isotropic chemical shifts (δiso) for the ¹³³Cs nucleus, which directly correlate with its local environment. These shifts are measured relative to a standard reference, typically a CsNO₃ solution huji.ac.il.

| Compound | ¹³³Cs Isotropic Chemical Shift (δiso) [ppm] | Reference |

|---|---|---|

| Cesium Fluoride (CsF) | +84 | acs.org |

| Cesium Tetrafluoroaluminate (CsAlF₄) | +28 | acs.org |

| Cesium Hexafluoroaluminate (Cs₃AlF₆) | -16 | acs.org |

This table presents the experimentally observed ¹³³Cs isotropic chemical shifts for CsAlF₄ and related binary and ternary fluorides. The significant variation in chemical shift highlights the technique's sensitivity to the coordination of the cesium ion.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom wikipedia.orgxrayabsorption.org. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

XANES: This region, within about 50 eV of the main absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom libretexts.orguu.nldiamond.ac.uk. For this compound, XANES at the Al K-edge or Cs L₃-edge could reveal the coordination environment and oxidation state of aluminum and cesium, respectively.

EXAFS: This region extends to higher energies (up to 1000 eV) above the edge and contains information about the number, type, and distance of neighboring atoms mpg.deuu.nl. Analysis of the EXAFS signal can provide precise bond lengths, such as Al-F and Cs-F distances, and the coordination numbers in the first few atomic shells around the absorbing atom.

While specific XAS studies on this compound are not extensively documented in foundational literature, the technique is widely applied to related materials, providing a framework for its potential application. For instance, EXAFS has been used to study the coordination environment of cesium adsorbed on clay minerals, successfully distinguishing between different types of Cs-O coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons ethz.ch. While pure this compound is a diamagnetic material (all electrons are paired), EPR becomes an invaluable tool when the material is intentionally doped with paramagnetic ions (e.g., transition metals or rare-earth elements) or when defects that trap unpaired electrons are present researchgate.net.

By analyzing the EPR spectrum, researchers can obtain detailed information about:

The specific site occupied by the paramagnetic dopant ion within the crystal lattice.

The local symmetry of the dopant's environment.

The interaction between the paramagnetic center and its neighboring nuclei (hyperfine interactions).

For example, studies on other fluoride and aluminate host materials have used EPR to characterize the sites of rare-earth dopants like Ce³⁺ and Eu²⁺, which are often used to impart luminescent properties to the material researchgate.net.

Luminescence and Fluorescence Spectroscopy

Luminescence spectroscopy investigates the light emitted by a material after it has absorbed energy. This technique is particularly relevant for this compound when it is doped with optically active ions, typically from the rare-earth element series (e.g., Eu³⁺, Tb³⁺, Ce³⁺) researchgate.net. The unique electronic configuration of rare-earth ions leads to characteristic sharp emission lines when they are incorporated into a host crystal lattice mdpi.com.

The analysis of emission and excitation spectra provides critical information:

Emission Spectra: Reveal the energy levels of the dopant ions within the host, which determines the color of the emitted light. The crystal field of the host material, such as this compound, can cause splitting of these energy levels, providing clues about the local symmetry of the dopant site.

Excitation Spectra: Show which wavelengths of light are most efficiently absorbed to produce luminescence, offering insights into the absorption characteristics of the dopant-host system.

This technique is fundamental in the development of phosphors and other optical materials. The low phonon energy of fluoride-based hosts like this compound can enhance luminescence efficiency, making them attractive for such applications.

Phase Equilibria and High Temperature Behavior of Cesium Fluoroaluminate Systems

Construction and Analysis of Phase Diagrams (e.g., CsF-Al₂O₃ System)

Phase diagrams are fundamental tools for visualizing the stable phases of a material system at different temperatures, pressures, and compositions. For cesium fluoroaluminate systems, the CsF-AlF₃ binary system is a cornerstone for understanding the formation of various complex fluorides.

Investigations into the CsF-AlF₃ system have identified several key compounds. researchgate.net The system is characterized by the formation of congruently melting Cs₃AlF₆ at 790°C and the incongruently melting compounds CsF·2AlF₃ and CsF·3AlF₃ at 508°C and 653°C, respectively. researchgate.net The compound CsAlF₄ exhibits polymorphism, with α and β forms transitioning reversibly at 422°C. researchgate.net A eutectic is observed between Cs₃AlF₆ and CsF at 10.0 mol% AlF₃ and 654°C, and another at 42.0 mol% AlF₃ and 471°C. researchgate.net

While the CsF-AlF₃ system is well-documented, detailed phase diagrams for the CsF-Al₂O₃ system are not extensively available in the public literature. However, the behavior of alumina (B75360) (Al₂O₃) in fluoride (B91410) melts is of significant industrial interest. Thermodynamic calculations have suggested that the process of Al₂O₃ dissolving in a flux does not lead to new reaction products, implying a solvating process rather than a chemical reaction in certain contexts. aluminium-brazing.com In related multicomponent systems like CsF-LiF-NaF-KF, computational thermodynamic modeling using the CALPHAD (Computer Coupling of Phase Diagrams and Thermochemistry) method has been employed to predict phase equilibria. researchgate.netresearchgate.net

The addition of other alkali fluorides, such as KF, to the CsF-AlF₃ system further illustrates the complexity of these melts. In the ternary CsF-AlF₃-KF system, low-melting regions have been identified, which are of interest for applications like aluminum brazing fluxes. researchgate.netresearchgate.net For instance, eutectic temperatures in the CsAlF₄-KAlF₄ subsystem are found at 525°C and 510°C. researchgate.net

Table 1: Key Features of the CsF-AlF₃ Phase Diagram researchgate.net

| Compound/Feature | Composition (mol% AlF₃) | Temperature (°C) | Melting Behavior |

|---|---|---|---|

| Eutectic (E₁) | 10.0 | 654 | Eutectic Melting |

| Cs₃AlF₆ | 25.0 | 790 | Congruent Melting |

| Eutectic (E₂) | 42.0 | 471 | Eutectic Melting |

| CsAlF₄ | 50.0 | - | Forms in solid eutectic below 443°C |

| CsF·2AlF₃ | ~66.7 | 508 | Incongruent Melting |

| CsF·3AlF₃ | 75.0 | 653 | Incongruent Melting |

Thermal Analysis Methods for Phase Transition Characterization

Thermal analysis techniques are indispensable for characterizing the phase transitions in this compound systems. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are primary methods used to determine the temperatures and enthalpies of melting, crystallization, and solid-state transformations.

DSC measurements on low-cesium KF-CsF-AlF₃ flux samples have been used to measure their melting curves and understand the effect of composition on melting characteristics. researchgate.net These studies revealed that the melting behavior can deviate from theoretical ternary phase diagrams due to the formation of specific compounds like K₂AlF₅ and Cs₂KAl₃F₁₂. researchgate.net Similarly, DTA has been instrumental in investigating the phase relations in the CsF-AlF₃ system, allowing for the precise determination of eutectic and peritectic temperatures. researchgate.net

X-ray Diffraction (XRD) is another crucial technique, often used in conjunction with thermal analysis. High-temperature XRD allows for the in-situ identification of crystalline phases as a function of temperature, providing direct evidence of phase transformations. inl.gov For example, in studies of CsF dissolved in other alkali fluoride melts, high-temperature XRD has been used to track the disappearance of crystalline phases upon melting. inl.gov

Table 2: Application of Thermal Analysis Methods to this compound Systems

| Analysis Method | Information Obtained | Example Application |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Transition temperatures (melting, crystallization), Enthalpy of transitions | Measuring melting curves of KF-CsF-AlF₃ fluxes. researchgate.net |

| Differential Thermal Analysis (DTA) | Phase transition temperatures (eutectic, peritectic, congruent melting) | Investigating phase relations in the CsF-AlF₃ system. researchgate.net |

| X-ray Diffraction (XRD) | Identification of crystalline phases, Crystal structure determination | Analyzing the phase structure of solidified KF-CsF-AlF₃ fluxes. researchgate.net |

| High-Temperature XRD | Real-time identification of phases during heating and cooling | Observing the melting of cesium-containing fluoride phases. inl.gov |

Identification of Complex Species in Molten Salt Systems

In the molten state, this compound systems are not simple mixtures of ions but contain complex fluoroaluminate anions. The nature and stability of these complex species are dependent on the composition and temperature of the melt. Spectroscopic techniques, such as Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for identifying these species.

In molten alkali fluoride mixtures containing aluminum fluoride, a dynamic equilibrium exists between different fluoroaluminate complexes. Studies on related NaF-KF and LiF-NaF-KF systems have shown the presence of octahedral AlF₆³⁻ ions in the solidified melts. nih.gov Upon melting, a significant dissociation of AlF₆³⁻ into AlF₅²⁻ and free fluoride ions occurs, with the equilibrium shifting further towards AlF₅²⁻ at higher temperatures. nih.gov The AlF₅²⁻ ion is characterized by a distinct Raman band. nih.gov It is expected that similar complex species and equilibria exist in cesium-containing systems.

The coordination number of cesium ions in molten fluoride salts has also been investigated. In FLiNaK-CsF melts, the coordination number of Cs⁺ has been calculated to be close to 10, indicating its role as a network-modifying cation in the molten salt structure. researchgate.netresearchgate.net

Solid-Liquid and Solid-Solid Phase Transformations in Cesium Fluoroaluminates

Cesium fluoroaluminates undergo both solid-liquid and solid-solid phase transformations upon heating and cooling. Solid-liquid transformations include congruent melting, incongruent melting, and eutectic melting, as detailed in the phase diagrams.

For instance, Cs₃AlF₆ melts congruently, meaning the solid and liquid phases have the same composition at the melting point of 790°C. researchgate.net In contrast, compounds like CsF·2AlF₃ melt incongruently at 508°C, decomposing into a liquid and another solid phase. researchgate.net The melting point of cesium tetrafluoroaluminate (CsAlF₄) is reported to be in the range of 420-480°C. lookpolymers.com

Solid-solid phase transformations involve changes in the crystal structure of the compound while it remains in the solid state. A notable example is CsAlF₄, which undergoes a reversible transformation between its α and β crystalline forms at 422°C. researchgate.net Such polymorphic transformations are important as they can influence the material's physical and mechanical properties.

High-temperature studies on natural zeolites have also provided insights into the high-temperature phase transformations of cesium aluminosilicates, which can form dehydrated Cs-aluminosilicate (CAS) and glass phases at temperatures above 1000°C. knu.ac.kr While not a fluoroaluminate, this demonstrates the tendency of cesium-containing aluminates to form stable high-temperature phases.

Table 3: Phase Transformation Data for Selected Cesium Fluoroaluminates

| Compound | Transformation Type | Temperature (°C) | Notes |

|---|---|---|---|

| Cs₃AlF₆ | Solid-Liquid (Congruent Melting) | 790 | researchgate.net |

| CsAlF₄ | Solid-Liquid (Melting Range) | 420 - 480 | lookpolymers.com |

| CsAlF₄ | Solid-Solid (Polymorphic) | 422 | Reversible α ↔ β transformation. researchgate.net |

| CsF·2AlF₃ | Solid-Liquid (Incongruent Melting) | 508 | researchgate.net |

| CsF·3AlF₃ | Solid-Liquid (Incongruent Melting) | 653 | researchgate.net |

Computational and Theoretical Studies of Cesium Fluoroaluminates

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of materials. It provides detailed information about the distribution of electrons and the nature of chemical bonds, which are crucial for understanding the material's properties.

DFT studies on cesium-containing fluoro-perovskites, such as CsTiF₃ and related compounds, reveal their fundamental electronic characteristics. ktu.lt Calculations performed using approaches like the generalized gradient approximation with the Hubbard U term (GGA + U) are essential for accurately describing electron correlation effects. ktu.lt For CsTiF₃, DFT calculations have determined ground state parameters including the lattice constant, which is calculated to be 4.38 Å. ktu.lt

The table below summarizes typical calculated electronic properties for a representative cesium fluoro-perovskite compound based on DFT studies.

| Property | Calculated Value/Characteristic | Method |

| Lattice Constant | 4.38 Å | GGA + U |

| Band Gap | Indirect (R−Γ) | GGA + U |

| Electronic Nature | Half-metallic / Insulating (depending on spin) | GGA + U |

| Bonding Character | Predominantly Ionic | Charge Density Analysis |

Note: The values are representative for compounds like CsTiF₃ and illustrate the type of data obtained from DFT calculations. ktu.lt

Ionic Model Computational Studies on Structural and Electronic Properties

While DFT provides a quantum mechanical description, classical ionic models offer a computationally less intensive approach to study the structural and dynamic properties of materials like cesium fluoroaluminates. These models treat the compound as a collection of ions (Cs⁺, Al³⁺, and F⁻) interacting through electrostatic (Coulomb) forces and short-range repulsive forces.

Phenomenological ionic models have been successfully employed to characterize isolated fluoroaluminate clusters, such as [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻, which are the building blocks of these materials. researchgate.net These studies focus on understanding the stability of such clusters and how the surrounding ions, particularly the cesium cations, screen the excess negative charge. researchgate.net By developing interionic force-field models, researchers can analyze the structure and bonding characteristics of various microclusters. researchgate.net

A key aspect of these studies is the comparative analysis with results from DFT calculations. This dual approach allows for the refinement of the parameters used in the ionic model, ensuring that it accurately reproduces key structural features like bond lengths and coordination numbers. Ionic models are particularly useful for simulating large systems or long-timescale phenomena, such as the properties of molten fluoroaluminates, where DFT calculations would be computationally prohibitive. researchgate.net The ionic environment is found to play a crucial role in determining the energy and stability of the fluoroaluminate complexes. researchgate.net

Simulations of Cation Effects on Structure and Properties

The properties of fluoroaluminates are significantly influenced by the nature of the counter-cation. Computational simulations are pivotal in systematically studying these cation effects by comparing compounds with different alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺).

Molecular dynamics (MD) simulations, which use forces derived from ionic models or first-principles calculations, are employed to study the dynamic effects of cations. ktu.lt These simulations can model the behavior of molten salts, revealing how different cations affect properties like ionic conductivity. ktu.lt For example, in molten alkali metal chlorides, the addition of a smaller alkali metal cation to a salt containing a larger one (e.g., adding LiCl to CsCl) has been shown to increase ionic conductivity. ktu.lt Similar principles apply to fluoroaluminates, where the size and mobility of the cesium cation, relative to other alkali metals, play a direct role in the material's transport properties.

The table below summarizes the general trends observed in alkali metal fluoroaluminates as the cation size increases towards cesium.

| Property | Trend with Increasing Cation Radius (Li⁺ → Cs⁺) | Computational Method |

| Lattice Parameter | Increases | DFT / Ionic Models |

| Crystal Symmetry | Tends to increase or stabilize different polymorphs | DFT / X-ray Diffraction Analysis |

| Ionic Conductivity (Molten) | Generally decreases (for the pure salt) | Molecular Dynamics |

| [AlF₆]³⁻ Octahedral Distortion | Varies depending on crystal packing | DFT |

Predictive Modeling of Novel Cesium Fluoroaluminate Phases

A frontier in computational materials science is the predictive modeling and discovery of novel, stable crystalline phases. These efforts utilize sophisticated algorithms to search the vast space of possible atomic arrangements to identify previously unknown compounds that are thermodynamically stable.

Crystal structure prediction (CSP) is a key technique in this field. nih.govresearchgate.net CSP algorithms, often combined with DFT calculations for accurate energy evaluation, can generate and rank thousands of candidate crystal structures for a given chemical composition. nih.gov This approach can predict new polymorphs (different crystal structures of the same compound) of known cesium fluoroaluminates or entirely new stoichiometric compounds that have not yet been synthesized.

Autonomous, active-learning workflows represent the cutting edge of materials discovery. nih.gov These systems, such as the Computational Autonomy for Materials Discovery (CAMD) framework, use machine learning algorithms to intelligently guide DFT simulations, accelerating the search for stable materials. nih.gov Such a workflow could be applied to the Cs-Al-F chemical system to explore potential new ternary phases. The process involves generating a multitude of candidate structures based on known crystal prototypes and then systematically calculating their formation energies to determine their stability relative to known phases. nih.gov

These predictive models not only suggest new materials for experimental synthesis but also provide fundamental insights into the factors that confer stability to a particular crystal structure, advancing our understanding of structure-property relationships in cesium fluoroaluminates. nih.gov

Thermodynamic Stability and Kinetic Investigations in Cesium Fluoroaluminate Systems

Enthalpies of Formation and Lattice Energies

The thermodynamic stability of an ionic compound is fundamentally related to its enthalpy of formation (ΔHf) and lattice energy. The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states wikipedia.orgkhanacademy.orglibretexts.org. For cesium fluoroaluminates, this would involve the reaction of cesium (Cs), aluminum (Al), and fluorine (F₂).

Lattice energy, the energy released when gaseous ions combine to form a solid ionic crystal, is a key indicator of the strength of the ionic bonds. For the binary compound cesium fluoride (B91410) (CsF), the lattice energy is approximately -744 kJ/mol pearson.com. This value is influenced by the large size of the cesium cation and the high electronegativity of the fluoride anion. In the more complex cesium fluoroaluminate structures, the lattice energy will be influenced by the arrangement of the cesium cations and the fluoroaluminate anions (e.g., [AlF₄]⁻, [AlF₅]²⁻, [AlF₆]³⁻).

High-Temperature Oxide Melt Solution Calorimetry

High-temperature oxide melt solution calorimetry is a powerful experimental technique used to determine the enthalpies of formation of complex oxides and other inorganic materials for which direct synthesis from the elements is not feasible iaea.org. The method involves dissolving the compound and its constituent oxides (or other suitable precursors) in a molten salt solvent at high temperature and measuring the heat of solution. By applying Hess's law, the enthalpy of formation of the compound from its precursors can be calculated.

Although this technique is well-established for a variety of oxide systems, specific studies applying high-temperature oxide melt solution calorimetry to the this compound system were not found in the available search results. Such studies would be invaluable for obtaining accurate experimental thermodynamic data for compounds like CsAlF₄ and Cs₃AlF₆ and would allow for a more precise understanding of their stability.

Factors Influencing Thermodynamic Stability (e.g., Cesium Content, Cation Size)

The thermodynamic stability of cesium fluoroaluminates is significantly influenced by factors such as the cesium content and the relative sizes of the cations and anions. The phase diagram of the CsF-AlF₃ system provides a detailed picture of how stability changes with composition researchgate.net.

Key observations from phase diagram studies include:

Formation of multiple stable compounds: The CsF-AlF₃ system forms several stable compounds, including Cs₃AlF₆, CsAlF₄, CsF·2AlF₃, and CsF·3AlF₃. The existence of these distinct phases at different molar ratios of CsF to AlF₃ demonstrates that the thermodynamic stability is highly dependent on the cesium content.

Melting behavior: The melting behavior of these compounds is a strong indicator of their stability. For example, Cs₃AlF₆ melts congruently at 790°C, indicating that it is stable in both the solid and liquid phases at this composition. In contrast, other compounds in the system exhibit incongruent melting, meaning they decompose into a different solid phase and a liquid upon heating researchgate.net.

Eutectic formation: The phase diagram also shows the presence of eutectic points. For instance, a eutectic between Cs₃AlF₆ and CsF occurs at 10.0 mol% AlF₃ and 654°C, and another eutectic is observed at 42.0 mol% AlF₃ and 471°C researchgate.net. These eutectics represent the compositions with the lowest melting points in their respective regions of the phase diagram.

The large size of the cesium cation plays a crucial role in stabilizing the crystal structures of these compounds. In fluoroaluminates, the aluminum cation is typically coordinated by six fluoride anions in an octahedral geometry. The large cesium cations can efficiently pack with these complex fluoroaluminate anions to form stable crystal lattices.

In the context of brazing fluxes, the composition, and therefore the cesium content, is tailored to achieve a specific melting range. For example, in the KF-CsF-AlF₃ ternary system, compositions near the ternary eutectic points are desirable for creating low-melting-point fluxes researchgate.net. The stability of the various fluoroaluminate species in the molten state is a key factor in the effectiveness of these fluxes.

Interactive Data Table: Melting Points of this compound Compounds and Related Eutectics

| Compound/Mixture | Molar Ratio (CsF:AlF₃) | Melting Point (°C) | Melting Behavior |

| Cs₃AlF₆ | 3:1 | 790 | Congruent |

| CsAlF₄ | 1:1 | - | Forms in solid eutectic below 443°C |

| CsF·2AlF₃ | 1:2 | 508 | Incongruent |

| CsF·3AlF₃ | 1:3 | 653 | Incongruent |

| Eutectic (Cs₃AlF₆ + CsF) | - | 654 | Eutectic |

| Eutectic | - | 471 | Eutectic |

Kinetic Aspects of Formation and Transformation Reactions

The formation of cesium fluoroaluminates can be achieved through various synthetic routes, each with its own kinetic considerations. The kinetics of these reactions, including the rates of reaction and the activation energies, will determine the feasibility and efficiency of a particular synthetic method.

Formation Reactions:

Solid-state reaction: Cesium fluoroaluminates can be synthesized by the direct reaction of solid CsF and AlF₃ powders at elevated temperatures. The kinetics of this reaction will be governed by factors such as particle size, intimacy of mixing, and temperature. The reaction proceeds through the diffusion of ions at the interfaces of the reactant particles.

Wet synthesis: In a "wet synthesis" approach, a paste or slurry of CsF and AlF₃ in water can be aged at a moderate temperature (e.g., not exceeding 100°C). The gradual reaction between the soluble CsF and the sparingly soluble AlF₃ leads to the formation of this compound. This method allows for the formation of the complex fluoride without significant loss of CsF.

Transformation Reactions:

Phase transformations between different this compound structures can also occur. For example, CsAlF₄ is known to have α and β forms, with a reversible transformation occurring at 422°C researchgate.net. The kinetics of such solid-state phase transformations are typically temperature-dependent and can influence the properties of the material.

In studies of KF-CsF-AlF₃ fluxes, it has been observed that the common phase Cs₂AlF₅ undergoes solid-phase decomposition at around 420°C, with one of the decomposition products being Cs₃AlF₆ scientific.net. This indicates that transformation reactions can occur within the operational temperature range of these materials.

Solution Thermodynamics of Fluoroaluminate Species

In the molten state, as found in brazing fluxes or molten salt reactors, cesium fluoroaluminates dissociate into various ionic species. The thermodynamics of these solutions, including the activities of the different fluoroaluminate anions, are crucial for understanding the chemical behavior of the melt.

Raman spectroscopy studies of molten fluoride systems have shown that there is a temperature-dependent equilibrium between different fluoroaluminate anions, such as [AlF₆]³⁻, [AlF₅]²⁻, and [AlF₄]⁻ researchgate.net. The dissociation of the hexafluoroaluminate ion can be represented by the following equilibrium:

[AlF₆]³⁻ ⇌ [AlF₅]²⁻ + F⁻ [AlF₅]²⁻ ⇌ [AlF₄]⁻ + F⁻

The solubility of other components, such as aluminum oxide in brazing applications, is also governed by the solution thermodynamics of the molten fluoroaluminate salt. The formation of oxyfluoride complexes can play a significant role in the dissolution process.

Defect Chemistry and Non Stoichiometry in Cesium Fluoroaluminate Compounds

Characterization of Intrinsic Point Defects (e.g., Vacancies, Interstitials)

Intrinsic point defects are thermodynamically driven imperfections that exist in a crystal lattice in its pure state. In cesium fluoroaluminate, the primary types of intrinsic point defects are expected to be vacancies and interstitials involving cesium (Cs), aluminum (Al), and fluorine (F) ions.

Interstitials : These defects occur when an ion occupies a site in the crystal lattice that is not a normal lattice point. The formation of interstitial ions (Cs•i, Al•••i, F'i) is also possible, though often less favorable for larger ions due to steric hindrance within the crystal structure.

The concentration of these defects is temperature-dependent and can be described by Arrhenius-type relationships. The characterization of these defects typically involves a combination of experimental techniques, such as electrical conductivity measurements and spectroscopic methods, alongside computational modeling to determine their formation energies and local structural relaxations.

Influence of Non-Stoichiometry on Macroscopic and Microscopic Properties

Non-stoichiometry in this compound refers to a deviation from the ideal 1:1:4 molar ratio of Cs:Al:F. This can arise during synthesis or processing due to the volatile nature of components at high temperatures. The presence of non-stoichiometry is intrinsically linked to the formation of point defects to maintain charge balance.

Macroscopic Properties :

Ionic Conductivity : A primary consequence of non-stoichiometry is its effect on ionic conductivity. For example, an excess of fluoride (B91410) ions, accommodated as interstitials, or a deficiency of fluoride ions, resulting in vacancies, can significantly enhance or decrease fluoride ion mobility, which is critical for applications in solid-state electrolytes.

Optical Properties : The presence of defect-related electronic states within the band gap can alter the optical absorption and emission characteristics of the material. For instance, fluorine vacancies can act as color centers, leading to optical absorption in the visible spectrum.

Microscopic Properties :

Lattice Parameters : Deviations from stoichiometry can induce changes in the crystal lattice parameters due to the different ionic radii of the constituent ions and the local lattice distortions around the defects.

Electronic Structure : Point defects introduce localized electronic states. These can act as charge traps or recombination centers, affecting the electronic behavior of the material.

The table below illustrates the potential effects of non-stoichiometry on the properties of a hypothetical this compound compound, based on general principles observed in similar materials.

| Property | Effect of Fluorine Deficiency (V•F) | Effect of Fluorine Excess (F'i) |

| Ionic Conductivity | Can increase F⁻ conductivity via a vacancy hopping mechanism. | Can increase F⁻ conductivity via an interstitialcy mechanism. |

| Optical Absorption | May introduce new absorption bands in the UV-visible region (color centers). | May also alter the absorption spectrum due to changes in the electronic structure. |

| Lattice Parameter | May cause lattice expansion due to electrostatic repulsion around the vacancy. | May cause lattice expansion due to the presence of extra ions. |

| Electronic Structure | Can create donor-like energy levels near the conduction band. | Can create acceptor-like energy levels near the valence band. |

Defect Formation Mechanisms and Energy Considerations

The formation of intrinsic point defects is governed by thermodynamic principles. The energy required to create a defect in a perfect crystal is known as the defect formation energy. Lower formation energies imply a higher equilibrium concentration of that defect at a given temperature.

The primary mechanisms for intrinsic defect formation in an ionic crystal like CsAlF₄ are the Schottky and Frenkel defects:

Frenkel Defect : This defect is formed when an ion moves from its regular lattice site to an interstitial site, creating a vacancy-interstitial pair. In CsAlF₄, this could involve a fluorine ion moving to an interstitial position, creating a fluorine vacancy and a fluorine interstitial (Frenkel pair: V•F + F'i).

Computational methods, such as density functional theory (DFT), are powerful tools for calculating the formation energies of these different types of defects. These calculations can predict which defects are most likely to form under different chemical potential conditions (i.e., Cs-rich, Al-rich, or F-rich environments).

Role of Dopants and Impurities in Defect Engineering

The intentional introduction of dopants or the unavoidable presence of impurities can be used to control the defect chemistry of this compound, a practice known as defect engineering. Dopants can be introduced to enhance specific properties, such as ionic conductivity or luminescence.

Aliovalent Doping : Introducing a dopant with a different valence state from the host ion it replaces (aliovalent doping) necessitates charge compensation through the creation of other defects. For example:

Doping with a divalent cation (e.g., Ca²⁺) on the Cs⁺ site would lead to the formation of either cesium vacancies or fluorine interstitials to maintain charge neutrality.

Substituting Al³⁺ with a tetravalent cation (e.g., Zr⁴⁺) would be compensated by the formation of aluminum vacancies or fluorine vacancies.

Isovalent Doping : Replacing a host ion with a dopant of the same valence state (isovalent doping), such as substituting Cs⁺ with Rb⁺, generally has a less dramatic effect on the defect concentration but can be used to modify lattice parameters and influence properties through strain effects.

The choice of dopant and its concentration allows for the precise control of the type and number of defects, thereby tailoring the material's properties for specific applications. For instance, enhancing fluoride ion vacancy concentration through aliovalent doping is a common strategy to improve the performance of solid-state fluoride-ion conductors.

Advanced Research Applications of Cesium Fluoroaluminate Materials Focus on Mechanisms and Materials Science

Role in Brazing Flux Formulations and Mechanisms

In the realm of aluminum brazing, fluxes are essential for disrupting the tenacious and passivating aluminum oxide (Al₂O₃) layer that naturally forms on the metal's surface. This oxide layer, if not removed, prevents the molten brazing filler metal from wetting and bonding with the base aluminum components. Cesium fluoroaluminate-containing fluxes, often part of the KF-AlF₃ or CsF-AlF₃ systems, are particularly effective, especially for joining aluminum alloys that contain reactive elements like magnesium.

Influence on Wettability and Spreading Mechanisms

Effective brazing requires the molten filler metal to wet the surfaces of the base components and spread into the joint via capillary action. The flux plays a crucial role in facilitating this process. By effectively removing the oxide layer, this compound-containing fluxes create a clean, high-energy surface that is readily wetted by the molten aluminum-silicon filler alloy.

The ability of the flux to retain its oxide dissolution and wetting capability, even in the presence of magnesium, is a key advantage. solvay.comnih.govhoneywell.com By neutralizing the detrimental effects of magnesium, the flux ensures that the conditions for good wetting and spreading are maintained. scirp.org The improved flow and distribution of the brazing alloy lead to stronger, more continuous joints. wikipedia.org Research has shown that adding cesium compounds to standard potassium-aluminum-fluoride fluxes can significantly improve braze alloy wetting and flow, particularly on aluminum alloys with higher magnesium content, such as AA 6061 and AA 5052.

Effects on Eutectic Compositions and Melting Characteristics in Ternary Systems (e.g., CsF-KF-AlF₃)

The melting characteristics of the flux are critical; it must melt and become active before the filler metal melts. This compound is often a component in ternary flux systems, most commonly CsF-KF-AlF₃, to precisely control these melting properties. The addition of cesium fluoride (B91410) to the potassium fluoride-aluminum fluoride system lowers the melting temperature range of the flux. acs.org

Pure this compound complex (primarily CsAlF₄) has a low melting range of 420–480°C. solvay.comnih.gov While effective, its use as a standalone flux in controlled atmosphere brazing (CAB) can be problematic as it may evaporate before the typical brazing temperature of ~600°C is reached. solvay.comnih.gov Therefore, it is often blended with potassium fluoroaluminates.

Below is an interactive data table summarizing the melting characteristics of different composition groups within the CsF-KF-AlF₃ system based on research findings.

| Composition Group | Key Phases/Target Region | Solidus Temperature (°C) | Liquidus Temperature (°C) | Melting Range (°C) | Reference |

|---|---|---|---|---|---|

| Group A | Near E4/E5 ternary eutectics | ~480 | 520 - 530 | ~40 | nih.gov |

| Group B | Near e5 binary eutectic / m2 ternary eutectic | ~420 | <450 | 20 - 30 | nih.gov |

| Region I (High Cs) | Contains Cs₂AlF₅, Cs₃AlF₆, Cs₂KAlF₆ | ~420 | ~450 | ~30 | halide-crylink.com |

Ionic Conducting Properties in Solid-State Materials

Following an extensive review of publicly available scientific literature and research databases, specific data on the ionic conducting properties of solid-state this compound (CsAlF₄ and related complexes) is not available. The overwhelming focus of existing research is on the compound's application as a molten salt flux in aluminum brazing.

While research exists on the ionic conductivity of other cesium-containing compounds (e.g., cesium sulfate, cesium zinc orthophosphate) and other solid fluoride ion conductors, this information is not directly applicable to this compound and falls outside the strict scope of this article. Therefore, the following subsections cannot be populated with scientifically accurate and specific data at this time.

Cationic Conductivity and Transport Mechanisms

No specific research data is available on the cationic (Cs⁺) conductivity and associated transport mechanisms within solid-state this compound.

Influence of Cation Size on Transport Properties

No specific research data is available detailing the influence of the cesium cation's size on ionic transport properties within solid-state this compound.

Potential in Advanced Optical and Electronic Components

This compound materials are the subject of growing research interest for their potential use in sophisticated optical and electronic systems. Their investigation is primarily centered on understanding the fundamental material properties that could enable next-generation technologies, from high-energy radiation detection to precision laser components.

Research on Optical Transparency and Band Gap

The optical properties of this compound are foundational to its potential applications in optical components. While extensive characterization of this specific compound is still an emerging field of research, its constituent components and similar fluoride materials provide insight into its expected properties.

Generally, complex fluoride materials are known to be wide-band-gap insulators. This characteristic implies that they should be transparent across the visible spectrum and into the ultraviolet (UV) range, as a large amount of energy is required to excite an electron from the valence band to the conduction band. For comparison, Cesium Fluoride (CsF), a related binary compound, has a calculated band gap of 5.26 eV, underscoring the insulating nature of cesium-fluoride-based materials.

Physical descriptions of this compound consistently characterize it as a white or colorless powder, which corroborates the expectation of transparency in the visible range. However, detailed studies quantifying its transmission spectrum, refractive index, and the precise value of its optical band gap are not widely available in current literature. Research in this area would be critical for determining its suitability for applications such as UV optics, where high transparency and resistance to laser-induced damage are paramount.

Table 1: Band Gap of a Related Cesium-Fluoride Compound

| Compound | Formula | Calculated Band Gap (eV) |

| Cesium Fluoride | CsF | 5.26 |

This table presents the calculated band gap for a related binary compound to provide context for the expected properties of this compound.

Applications in High-Precision Laser Systems and Imaging (Research Focus)

The potential for this compound in high-precision optical systems is largely theoretical and based on the properties of other fluoride crystals used in these fields. Two primary areas of research focus are its use as a host material for solid-state lasers and as a scintillator for high-energy imaging.

In laser systems, fluoride crystals are often favored as host materials for their low phonon energies, which reduces non-radiative decay and improves the efficiency of laser transitions. While fluoroaluminate glasses have been investigated for laser applications, the specific use of this compound as a laser host crystal is a topic for future research.

A more immediate research direction is its application in scintillators for medical and industrial imaging. Scintillators are materials that absorb high-energy radiation (like X-rays or gamma rays) and convert it into pulses of visible or UV light, which can then be detected. Related compounds like Cesium Fluoride (CsF) and Cesium Iodide (CsI) are well-known scintillators used in applications such as positron emission tomography (PET) cameras and other radiation detection equipment nih.govhellma-materials.comsemanticscholar.org. The investigation into Ce³⁺ activated fluoroaluminates shows that these materials can produce intense UV emission, a key characteristic for an efficient scintillator researchgate.net. Research into this compound's scintillation properties, including its light yield, decay time, and energy resolution, could establish it as a novel material for next-generation radiation detectors.

Development of High-Performance Materials with Superior Electronic Properties